molecular formula C7H5Cl2FMg B1609225 2-Chloro-6-fluorobenzylmagnesium chloride CAS No. 413589-35-2

2-Chloro-6-fluorobenzylmagnesium chloride

Cat. No.: B1609225
CAS No.: 413589-35-2
M. Wt: 203.32 g/mol
InChI Key: OKSMQYZDGFBKPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluorobenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its ability to react with a variety of electrophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluorobenzylmagnesium chloride is typically prepared by the reaction of 2-chloro-6-fluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2-Chloro-6-fluorobenzyl chloride+Mg2-Chloro-6-fluorobenzylmagnesium chloride\text{2-Chloro-6-fluorobenzyl chloride} + \text{Mg} \rightarrow \text{this compound} 2-Chloro-6-fluorobenzyl chloride+Mg→2-Chloro-6-fluorobenzylmagnesium chloride

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzylmagnesium chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with this compound to form secondary and tertiary alcohols.

    Halides: Alkyl halides can undergo substitution reactions with this Grignard reagent.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are commonly used solvents to stabilize the Grignard reagent.

Major Products Formed

    Alcohols: From reactions with carbonyl compounds.

    New Carbon-Carbon Bonds: From substitution and coupling reactions.

Scientific Research Applications

2-Chloro-6-fluorobenzylmagnesium chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used to form complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Research: Employed in the modification of biomolecules for studying biological processes.

    Medicinal Chemistry: Plays a role in the synthesis of potential therapeutic agents.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This allows the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the absence of halogen substituents on the benzene ring.

    Methylmagnesium Chloride: A simpler Grignard reagent used for forming carbon-carbon bonds but with less steric hindrance compared to 2-chloro-6-fluorobenzylmagnesium chloride.

    2-Bromo-6-fluorobenzylmagnesium Chloride: Similar in structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution can influence the electronic properties of the compound, making it more selective in certain reactions compared to other Grignard reagents.

Properties

IUPAC Name

magnesium;1-chloro-3-fluoro-2-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.ClH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSMQYZDGFBKPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC=C1Cl)F.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-fluorobenzylmagnesium chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluorobenzylmagnesium chloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-fluorobenzylmagnesium chloride
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-fluorobenzylmagnesium chloride
Reactant of Route 5
2-Chloro-6-fluorobenzylmagnesium chloride
Reactant of Route 6
2-Chloro-6-fluorobenzylmagnesium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.